![molecular formula C16H14N4O2 B5573559 N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]nicotinamide](/img/structure/B5573559.png)

N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

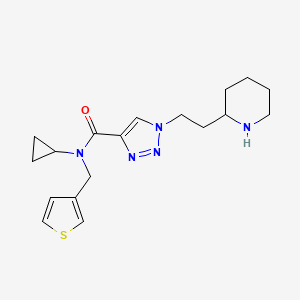

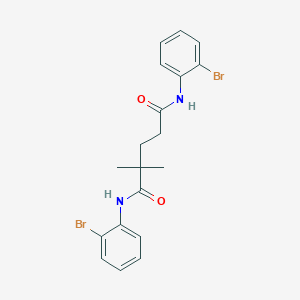

N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]nicotinamide is a useful research compound. Its molecular formula is C16H14N4O2 and its molecular weight is 294.31 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 294.11167570 g/mol and the complexity rating of the compound is 373. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Corrosion Inhibition

Nicotinamide derivatives have been studied for their corrosion inhibition effects on mild steel in acidic environments. These compounds show promise as mixed-type corrosion inhibitors, suggesting potential industrial applications in protecting metals from corrosion. The adsorption of these inhibitors on steel surfaces adheres to the Langmuir isotherm model, indicating a systematic interaction between the inhibitor molecules and the metal surface (Chakravarthy, Mohana, & Kumar, 2014).

Metabolic and Cellular Impact

Research on nicotinamide highlights its role in cellular energy metabolism, oxidative stress modulation, and the potential for treating or impacting conditions such as diabetes, aging-related diseases, and immune dysfunction. Nicotinamide's involvement in various cellular pathways underscores its therapeutic potential across multiple disease entities, requiring further exploration of its molecular mechanisms (Maiese, Zhao, Hou, & Shang, 2009).

Neuroprotection

The development of specific nicotinamide derivatives as Na+/Ca2+ exchange inhibitors shows potential for neuroprotective applications. One such compound, YM-244769, has demonstrated efficacy in protecting neuronal cells against damage, suggesting the relevance of these derivatives in developing treatments for neurological conditions (Iwamoto & Kita, 2006).

Antimicrobial Activity

Nicotinamide-based 4-thiazolidinones have been synthesized and evaluated for their in vitro antimicrobial efficacy against a variety of bacteria and fungi. These compounds present a foundation for the development of new antimicrobial agents, highlighting the versatility of nicotinamide derivatives in pharmaceutical research (Patel & Shaikh, 2010).

Dermatological Applications

The role of nicotinamide in dermatology has been extensively reviewed, covering its use in treating conditions such as acne vulgaris, melasma, atopic dermatitis, and rosacea. This underscores the compound's utility in cosmetic and therapeutic dermatological applications, with ongoing research into its mechanisms and broader potential uses (Forbat, Al‐Niaimi, & Ali, 2017).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2/c1-11(18-15(21)13-8-5-9-17-10-13)16-19-14(20-22-16)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCPZKAUXJVDZBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=NO1)C2=CC=CC=C2)NC(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-benzofuran-2-ylcarbonyl)amino]benzoic acid](/img/structure/B5573480.png)

![N,N-DIETHYL-2-({4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETAMIDE](/img/structure/B5573504.png)

![2-phenoxy-N-[3-(1-piperidinyl)propyl]propanamide](/img/structure/B5573518.png)

![3-chloro-1-(4-methoxyphenyl)-4-[(3-methylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5573528.png)

![1-[(dimethylamino)sulfonyl]-N-(1,3-dimethyl-3-phenylbutyl)-3-piperidinecarboxamide](/img/structure/B5573556.png)

![5,5-dimethyl-3-{2-[2-(5-methylisoxazol-3-yl)piperidin-1-yl]-2-oxoethyl}-1,3-oxazolidine-2,4-dione](/img/structure/B5573586.png)